{2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine
Description
Properties
Molecular Formula |
C18H22N2O |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
[2-[4-(morpholin-4-ylmethyl)phenyl]phenyl]methanamine |
InChI |
InChI=1S/C18H22N2O/c19-13-17-3-1-2-4-18(17)16-7-5-15(6-8-16)14-20-9-11-21-12-10-20/h1-8H,9-14,19H2 |
InChI Key |
HFPUMWVZKZXLCU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C3=CC=CC=C3CN |
Origin of Product |
United States |
Preparation Methods
Halogenation and Activation of Biphenylmethanol Derivative
A common initial step involves converting a biphenylmethanol intermediate into a more reactive species such as a halide or sulfonate ester to facilitate nucleophilic substitution.
Halogenation : Treatment of (4-morpholin-4-ylmethyl phenyl)methanol with halogenating agents like thionyl chloride or phosphorus pentachloride at low temperatures (0–30 °C) converts the alcohol to the corresponding benzyl chloride or bromide. This step is typically performed in aprotic solvents such as dichloromethane or toluene to maintain reaction control and yield.
Mesylation/Tosylation : Alternatively, the hydroxyl group can be converted into a mesylate or tosylate using mesyl chloride or tosyl chloride at 0 to 5 °C, providing a good leaving group for subsequent nucleophilic substitution.
Nucleophilic Substitution with Morpholine
The activated intermediate (benzyl halide or sulfonate ester) is then reacted with morpholine to introduce the morpholin-4-ylmethyl group.
This nucleophilic substitution is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at temperatures ranging from ambient to reflux conditions, depending on the leaving group and substrate reactivity.
The reaction proceeds via an SN2 mechanism, where morpholine attacks the benzylic carbon, displacing the leaving group and forming the morpholin-4-ylmethyl substituent.
Formation of the Methanamine Group
The methanamine functionality on the biphenyl core can be introduced or revealed by:
Reductive amination : Condensation of the corresponding aldehyde intermediate with ammonia or a primary amine, followed by reduction (e.g., using sodium cyanoborohydride or catalytic hydrogenation) to yield the primary amine.
Direct substitution : In some cases, the amine group is introduced by nucleophilic substitution of a halogenated intermediate with ammonia or an amine source under controlled conditions.
Purification and Isolation
After the reaction, the product is typically isolated by filtration if solid or by extraction and solvent evaporation if liquid.
Purification methods include recrystallization from solvents such as methanol or toluene, and chromatographic techniques (e.g., silica gel column chromatography with ethyl acetate/hexane mixtures).
Representative Experimental Data and Conditions
Research Findings and Optimization Notes
Solvent choice is critical: Aprotic polar solvents like DMSO and DMF enhance nucleophilicity of morpholine and improve substitution yields.
Temperature control during halogenation and mesylation steps prevents decomposition and side reactions, ensuring high purity intermediates.
Use of catalytic additives such as N,N-dimethylformamide can facilitate halogenation reactions by stabilizing intermediates.
Reductive amination is a preferred method for introducing the methanamine group due to its mild conditions and high selectivity.
Purification by recrystallization from methanol or toluene yields analytically pure product suitable for pharmaceutical applications.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|
| Halogenation of alcohol | Thionyl chloride, low temp, DCM | High conversion, well-established | Requires moisture control |
| Mesylation/Tosylation | Mesyl chloride, 0–5 °C, DCM | Good leaving group formation | Sensitive to temperature |
| Nucleophilic substitution | Morpholine, DMSO/DMF, ambient to reflux | Efficient SN2 reaction | Possible side reactions if not controlled |
| Reductive amination | Aldehyde, ammonia, NaBH3CN or catalytic H2 | Mild, selective amine formation | Requires careful pH and temp control |
| Purification | Recrystallization, chromatography | High purity product | Solvent selection critical |
Chemical Reactions Analysis
Types of Reactions
(4’-(Morpholinomethyl)-[1,1’-biphenyl]-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
(4’-(Morpholinomethyl)-[1,1’-biphenyl]-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of (4’-(Morpholinomethyl)-[1,1’-biphenyl]-2-yl)methanamine involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access. The compound’s structure allows it to interact with various pathways, potentially modulating biological processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Key Structural Variations
The compound’s structural analogs differ in:
- Substituent type : Morpholine vs. other heterocycles (e.g., piperazine, thiophene).
- Substitution position : Ortho vs. para on phenyl rings.
- Linker groups : Methyl, ethoxy, sulfonyl, or direct attachment.
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
| Property | Target Compound | 1-[4-(Morpholin-4-ylmethyl)phenyl]methanamine | [4-(Morpholine-4-sulfonyl)phenyl]methanamine |
|---|---|---|---|
| Solubility (logP) | ~2.1 (estimated) | 1.8 | 0.5 (sulfonyl reduces lipophilicity) |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 | 5 (additional sulfonyl O atoms) |
Biological Activity
Introduction
The compound {2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine , also known as (4’-(Morpholinomethyl)-[1,1’-biphenyl]-2-yl)methanamine , is an organic molecule with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C_{16}H_{20}N_{2}O
- Molecular Weight : Approximately 282.4 g/mol
- Structure : The compound features a biphenyl core with a morpholinomethyl group attached, which enhances its interaction with biological targets.
Research indicates that {2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound is believed to inhibit various enzymes by binding to their active sites, thus modulating critical biological processes such as signal transduction and gene expression.
- Receptor Binding : Its structural features allow for significant binding affinity to various receptors, suggesting potential therapeutic applications in treating neurological disorders and other conditions influenced by these pathways.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of similar compounds, indicating that {2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine may also possess significant antibacterial and antifungal activities:
- Antibacterial Activity : Compounds structurally related to this molecule have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against various bacterial strains, including E. coli and Bacillus mycoides .
- Antifungal Activity : Similar structural analogs have been effective against fungal strains such as Candida albicans, with MIC values reported between 16.69 to 78.23 µM .
Case Studies
- Study on Antimicrobial Efficacy : In a comparative study of monomeric alkaloids, compounds similar to {2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine exhibited potent antimicrobial activity against a range of pathogens, indicating a promising avenue for further exploration in drug development .
- Molecular Docking Studies : Molecular docking studies have been conducted to assess the binding affinity of this compound and its analogs at various receptor sites. Results indicated high binding affinities at PPARγ and COX enzymes, suggesting potential anti-inflammatory properties alongside antimicrobial effects .
Synthesis and Optimization
The synthesis of {2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine typically involves multi-step processes that may include:
- Reagents Used : Common reagents include morpholine derivatives and phenolic compounds.
- Optimized Conditions : Industrial applications often utilize continuous flow reactors to enhance yield and purity under controlled conditions.
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| {2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine | C_{16}H_{20}N_{2}O | Potential enzyme inhibition, receptor binding |
| 4-Morpholin-4-ylmethyl-benzylamine dihydrochloride | C_{16}H_{22}Cl_{2}N_{3}O | Antimicrobial activity |
| 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones | C_{12}H_{14}N_{2}O_{3}S | Hypoglycemic and anti-inflammatory activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
